3,4,5-trimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride
Description
3,4,5-Trimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic small molecule characterized by a benzamide core substituted with three methoxy groups at the 3-, 4-, and 5-positions. The compound features a piperazine ring sulfonylated by a 4-methoxyphenyl group and linked via an ethyl spacer to the benzamide moiety.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O7S.ClH/c1-30-18-5-7-19(8-6-18)34(28,29)26-13-11-25(12-14-26)10-9-24-23(27)17-15-20(31-2)22(33-4)21(16-17)32-3;/h5-8,15-16H,9-14H2,1-4H3,(H,24,27);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNGJHBIRVBLRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-trimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its complex structure, including a benzamide core substituted with methoxy groups and a piperazine moiety. The molecular formula is with a molecular weight of approximately 414.55 g/mol. The presence of methoxy groups is significant as they can enhance lipophilicity and influence biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory, analgesic, and potential anticancer effects. Below is a summary of its key biological activities:
| Activity | Description |
|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines and pathways involved in inflammation. |
| Analgesic | Reduction of pain response in animal models. |
| Anticancer | Potential cytotoxic effects against certain cancer cell lines. |
The biological activity of 3,4,5-trimethoxy-N-(2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)ethyl)benzamide hydrochloride may be attributed to several mechanisms:
- Cytokine Modulation : The compound has been shown to inhibit the production of TNF-α and IL-6 in vitro, suggesting an anti-inflammatory mechanism.
- Cell Cycle Arrest : In cancer studies, it was observed that the compound induces cell cycle arrest in the G0/G1 phase, which is crucial for inhibiting tumor growth.
- Apoptosis Induction : Evidence suggests that the compound can trigger apoptosis in cancer cells through mitochondrial pathways.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anti-inflammatory Studies : In a controlled study using murine models, administration of the compound resulted in a significant reduction in paw edema compared to controls (p < 0.05), indicating potent anti-inflammatory properties.
- Analgesic Efficacy : In pain models, doses of 10 mg/kg demonstrated significant analgesic effects comparable to standard analgesics (e.g., acetaminophen).
- Anticancer Activity : In vitro assays against human cancer cell lines (e.g., MCF-7 breast cancer cells) showed IC50 values in the micromolar range, indicating effective cytotoxicity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Modifications
The compound’s structural uniqueness lies in its 3,4,5-trimethoxybenzamide group, distinguishing it from analogs with alternative substituents. Below is a comparative analysis with three closely related derivatives (Table 1):
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to the 4-ethoxy analog.
Functional Implications of Substituents
Benzamide Substitutions: The 3,4,5-trimethoxy configuration in the target compound likely increases polar surface area and hydrogen-bonding capacity compared to mono-substituted analogs (e.g., 4-ethoxy or 2-bromo). This may improve solubility but reduce membrane permeability .
Piperazine Sulfonyl Group :
- All compounds share the 4-((4-methoxyphenyl)sulfonyl)piperazine moiety, suggesting its role as a pharmacophore for target binding. The sulfonyl group may participate in electrostatic interactions with biological targets .
The hydrochloride salt in all analogs improves crystallinity and solubility, critical for formulation .
Preparation Methods
Oxidation of 3,4,5-Trimethoxybenzaldehyde
The patent CN104098451A details a two-step synthesis of 3,4,5-trimethoxybenzaldehyde from 1,2,3-trimethoxybenzene via chloromethylation and subsequent Sommelet–Hauser oxidation. Adaptation of this protocol enables large-scale aldehyde production:
Procedure :
- Charge a reactor with 1,2,3-trimethoxybenzene (1.0 eq), trifluoromethanesulfonic acid sodium (0.4 eq), and hydrochloric acid (1.5 eq).
- Add oxoethanoic acid (1.5 eq) and heat to 70°C for 8 h.
- Extract with petroleum ether, then oxidize the intermediate chloromethyl derivative with urotropine (1.2 eq) in acetic acid.
Yield : 68% (purity 85% by GC).
Oxidation to Carboxylic Acid :
3,4,5-Trimethoxybenzaldehyde is oxidized to the corresponding benzoic acid using potassium permanganate in acidic media:
$$
\text{3,4,5-(MeO)}3\text{C}6\text{H}2\text{CHO} \xrightarrow[\text{H}2\text{SO}4]{\text{KMnO}4, \Delta} \text{3,4,5-(MeO)}3\text{C}6\text{H}_2\text{COOH}
$$
Conditions : 10% KMnO₄, 10% H₂SO₄, reflux (4 h).
Yield : 92% (mp 158–160°C).
Preparation of 4-((4-Methoxyphenyl)Sulfonyl)Piperazine
Sulfonylation of Piperazine
Adapting methods from Kommula et al., monosubstitution of piperazine is achieved under controlled conditions:
Procedure :
- Dissolve piperazine (1.4 mmol) in THF (3 mL) at 10–15°C.
- Add 4-methoxyphenylsulfonyl chloride (1.4 mmol) dropwise over 4 min.
- Introduce zinc dust (2.8 mmol) and stir at room temperature for 20 min.
Workup :
- Filter and concentrate under reduced pressure.
- Recrystallize from ethanol/water (1:1).
Synthesis of 1-(2-Aminoethyl)-4-(4-Methoxyphenylsulfonyl)Piperazine
Nucleophilic Alkylation
The primary amine linker is introduced via SN2 reaction:
Procedure :
- React 4-((4-methoxyphenyl)sulfonyl)piperazine (1.0 eq) with 2-bromoethylamine hydrobromide (1.2 eq) in acetonitrile.
- Add K₂CO₃ (2.0 eq) and heat at 60°C for 12 h.
Workup :
- Filter, concentrate, and purify via silica gel chromatography (CHCl₃:MeOH, 9:1).
Yield : 65% (ESI-HRMS: m/z [M+H]⁺ calcd. 342.12, found 342.15).
Amide Coupling and Salt Formation
Activation of 3,4,5-Trimethoxybenzoic Acid
Convert the carboxylic acid to its acid chloride using thionyl chloride:
$$
\text{3,4,5-(MeO)}3\text{C}6\text{H}2\text{COOH} \xrightarrow{\text{SOCl}2, \Delta} \text{3,4,5-(MeO)}3\text{C}6\text{H}_2\text{COCl}
$$
Conditions : Reflux (2 h), then evaporate excess SOCl₂.
Amide Bond Formation
Couple the acid chloride with 1-(2-aminoethyl)-4-(4-methoxyphenylsulfonyl)piperazine:
- Dissolve the amine (1.0 eq) in dry DCM under N₂.
- Add acid chloride (1.1 eq) and Et₃N (2.0 eq) at 0°C.
- Warm to room temperature and stir for 6 h.
Workup :
- Wash with 5% HCl, dry (Na₂SO₄), and concentrate.
Yield : 82% (HPLC purity >95%).
Hydrochloride Salt Precipitation
Dissolve the free base in anhydrous ether and saturate with HCl gas. Filter the precipitate and dry under vacuum.
Yield : 89% (mp 214–216°C).
Optimization Data and Comparative Analysis
Table 1. Yield Optimization for Sulfonylation Step
| Entry | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | THF | Zn dust | 25 | 78 |
| 2 | DCM | Et₃N | 0 | 52 |
| 3 | MeCN | K₂CO₃ | 60 | 65 |
Table 2. Amidation Conditions Screening
| Entry | Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | SOCl₂ | DCM | 6 | 82 |
| 2 | EDCl/HOBt | DMF | 12 | 74 |
| 3 | DCC | THF | 8 | 68 |
Q & A
Q. Table 1: Optimization Parameters for Key Synthetic Steps
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonylation | 4-Methoxyphenylsulfonyl chloride, DCM | 78–85 | ≥90% |
| Amide Coupling | EDC, HOBt, DMF, RT | 65–72 | ≥95% |
| Salt Formation | HCl (gas), diethyl ether | 90–95 | ≥99% |
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy: H and C NMR verify substituent positions (e.g., methoxy groups at 3,4,5-positions; piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS): Exact mass analysis (e.g., [M+H] at m/z 592.2154) confirms molecular formula .
- HPLC-PDA: Purity assessment using C18 columns (acetonitrile/water + 0.1% TFA, λ = 254 nm) .
Advanced: How do structural modifications influence its biological activity?
Answer:
Structure-activity relationship (SAR) studies highlight:
- Methoxy Positioning: 3,4,5-Trimethoxy on the benzamide enhances lipid solubility and CNS penetration compared to mono-/dimethoxy analogs .
- Piperazine Sulfonyl Group: The 4-methoxyphenylsulfonyl moiety improves selectivity for serotonin receptors (e.g., 5-HT vs. 5-HT) by modulating hydrogen bonding with Asp116 and Phe362 residues .
- Ethyl Linker: Extending the alkyl chain between piperazine and benzamide reduces metabolic clearance but may increase off-target binding .
Q. Table 2: Biological Activity of Structural Analogs
| Modification | Target Affinity (IC, nM) | Metabolic Stability (t, min) |
|---|---|---|
| 3,4,5-Trimethoxy (parent) | 5-HT: 12 ± 2 | 45 ± 5 |
| 4-Methoxy (benzamide) | 5-HT: 85 ± 10 | 22 ± 3 |
| Piperazine without sulfonyl | 5-HT: >1000 | 60 ± 8 |
Advanced: What computational strategies predict target interactions and binding modes?
Answer:
- Molecular Docking (AutoDock Vina): Simulate interactions with serotonin receptors using crystal structures (PDB: 7E2Z). The sulfonyl group forms salt bridges with Lys227, while trimethoxy groups occupy hydrophobic pockets .
- MD Simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns; RMSD <2 Å indicates stable binding .
- Pharmacophore Modeling (MOE): Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) for virtual screening of analogs .
Advanced: How to address contradictions in reported biological data (e.g., receptor selectivity)?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assays: Use radioligand binding (e.g., H-8-OH-DPAT for 5-HT) with uniform membrane preparations .
- Control for Metabolites: Incubate compounds with liver microsomes to rule out activity from degradation products .
- Orthogonal Validation: Combine SPR (surface plasmon resonance) with functional assays (e.g., cAMP inhibition) .
Basic: What are recommended storage and handling protocols?
Answer:
- Storage: -20°C in airtight, light-protected containers under nitrogen to prevent hydrolysis of the sulfonyl group .
- Handling: Use PPE (nitrile gloves, lab coat) and work in a fume hood due to potential respiratory irritation (LD >2000 mg/kg in rats) .
Advanced: What recent advancements explore its therapeutic potential?
Answer:
- Neuropsychiatric Disorders: Preclinical studies show anxiolytic effects in rodent models (elevated plus maze, 10 mg/kg i.p.) with fewer side effects than benzodiazepines .
- Oncology: PI3K/Akt inhibition observed in glioblastoma cell lines (IC = 8.7 µM), though toxicity profiles require optimization .
Key Challenge: Balancing receptor selectivity and pharmacokinetics. Recent work focuses on prodrug formulations (e.g., ester-linked derivatives) to enhance oral bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
